molecular formula C8H6BrNO B6176908 1-bromo-2-(isocyanatomethyl)benzene CAS No. 156276-04-9

1-bromo-2-(isocyanatomethyl)benzene

Cat. No.: B6176908
CAS No.: 156276-04-9
M. Wt: 212
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(isocyanatomethyl)benzene (CAS 156276-04-9) is a high-value aromatic compound that integrates a reactive isocyanate group (-NCO) with a bromo substituent on the benzene ring, making it a versatile and advanced building block for synthetic chemistry . Its molecular formula is C 8 H 6 BrNO, with a molecular weight of 212.04 g/mol . This structure offers two distinct and orthogonal reactive sites: the electrophilic isocyanate group and the bromine atom, which is amenable to cross-coupling reactions. This dual functionality provides researchers with remarkable versatility for selective functionalization and the synthesis of complex molecules, particularly in the development of polyurethane polymers and as a key intermediate in the synthesis of potential active ingredients for pharmaceutical and agrochemical products . The compound is offered in high purity, typically 95% or greater, to ensure reliable and reproducible results in research and development processes . This product is intended for research applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures must be followed, as compounds containing isocyanate functional groups can be hazardous . It is available in various packaging options, from small-scale research quantities of 50mg to bulk orders, to meet both laboratory and pilot-scale project needs . Request a quote for specific pricing and availability.

Properties

CAS No.

156276-04-9

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

2-Bromobenzylamine reacts with phosgene in anhydrous dichloromethane at −10°C to form 2-bromobenzylcarbamoyl chloride. Subsequent heating to 60°C for 4–6 hours eliminates HCl, producing this compound. Key parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of amine to phosgene minimizes over-chlorination.

  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve yields by stabilizing the intermediate.

Metal Cyanate Halide Exchange

A phosgene-free alternative employs nickel-catalyzed coupling of 1-bromo-2-(bromomethyl)benzene with potassium cyanate (KOCN). This method, adapted from US Patent 4,709,087, achieves 68–72% conversion under optimized conditions.

Catalytic System and Substrate Scope

The reaction uses a NiCl₂(PPh₃)₂ catalyst (5 mol%) in acetonitrile at 155°C for 16 hours. A 1:1.1 molar ratio of organic halide to KOCN ensures complete conversion. The mechanism proceeds via oxidative addition of the C–Br bond to nickel, followed by cyanate insertion and reductive elimination (Figure 1).

Table 1 : Optimization of Nickel-Catalyzed Isocyanate Synthesis

ParameterOptimal ValueYield Impact
Temperature155°C+32%
Catalyst Loading5 mol% NiCl₂+18%
SolventAcetonitrile+25%

Competing Pathways

Bromine substituents on the aromatic ring resist displacement under these conditions, ensuring regioselectivity for the benzylic position. However, electron-withdrawing groups on the aryl ring reduce reactivity by 15–20%.

Bromination of Preformed Isocyanates

Post-functionalization strategies introduce bromine after isocyanate group installation. While less common, this approach avoids handling brominated precursors.

Electrophilic Aromatic Bromination

Treating 2-(isocyanatomethyl)benzene with Br₂ in FeBr₃ generates the target compound via electrophilic substitution. The isocyanatomethyl group acts as a meta-director, but steric hindrance limits yields to 45–50%.

Radical Bromination

N-Bromosuccinimide (NBS) and AIBN initiate radical bromination at 80°C. This method preferentially functionalizes the benzylic position unless inhibited by HBr scavengers like NaHCO₃.

Comparative Analysis of Methods

Table 2 : Synthesis Route Evaluation

MethodYield (%)Safety RiskScalability
Phosgene-Mediated60–75HighModerate
Nickel-Catalyzed68–72ModerateHigh
Post-Functionalization45–50LowLow

The nickel-catalyzed route offers the best balance of yield and safety for industrial applications. In contrast, post-functionalization is reserved for small-scale research due to poor regiocontrol.

Emerging Methodologies

Recent advances explore photoredox catalysis for milder conditions. Irradiation of 2-bromobenzyl azides with visible light (450 nm) generates nitrenes, which rearrange to isocyanates. Preliminary reports indicate 55% yield without metal catalysts .

Chemical Reactions Analysis

1-Bromo-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions include substituted benzenes, ureas, and amines.

Scientific Research Applications

1-Bromo-2-(isocyanatomethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-2-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of polymers or biologically active compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-2-(phenylethynyl)benzene
  • Structure : Bromine at position 1, phenylethynyl (-C≡CPh) at position 2.
  • Synthesis: Prepared via Sonogashira coupling of 1-bromo-2-iodobenzene with phenylacetylene using PdCl2(PPh3)2 and CuI catalysts .
  • Reactivity : The ethynyl group enables cyclization reactions to form dihydrophenanthrenes under Au catalysis .
  • Key Difference : Unlike isocyanates, ethynyl groups participate in alkyne-specific reactions (e.g., cycloadditions).
1-Bromo-4-[(1R)-1-isocyanatoethyl]benzene
  • Structure : Bromine at position 1, chiral isocyanatoethyl (-CH(CH3)-NCO) at position 3.
  • Synthesis : Likely synthesized via Curtius rearrangement of acyl azides or urethane pyrolysis. Stereochemistry (R-configuration) influences enantioselective applications .
  • Reactivity : The isocyanate group reacts with amines or alcohols, forming urea or urethane linkages.
1-Bromo-2-(2-phenyl-3-butenyl)benzene
  • Structure : Bromine at position 1, 3-butenyl chain at position 2.
  • Synthesis : Generated via Grignard reactions using cinnamyl bromide and magnesium, followed by quenching with bromobenzene derivatives .
  • Reactivity : Undergoes anionic or radical-mediated rearrangements to form indanes or stilbenes .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability Notes
1-Bromo-2-(isocyanatomethyl)benzene* ~215.06 -CH2-NCO, -Br Moisture-sensitive (isocyanate)
1-Bromo-2-methylbenzene 171.03 -CH3, -Br Stable; undergoes EAS
1-Bromo-4-[(1R)-1-isocyanatoethyl]benzene 226.07 -CH(CH3)-NCO, -Br Stereosensitive; hydrolyzes in H2O
1-Bromo-2-(phenylethynyl)benzene 257.12 -C≡CPh, -Br Air-stable; participates in cyclization

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-bromo-2-(isocyanatomethyl)benzene, and how can researchers validate their efficiency?

  • Methodology : The compound can be synthesized via sequential functionalization of the benzene ring. A common approach involves bromination of 2-methylbenzene derivatives followed by isocyanate group introduction using phosgene or safer alternatives like trichloromethyl chloroformate (TCF). Validation requires monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through high-performance liquid chromatography (HPLC) (>98% purity threshold) .
  • Key Metrics :

ParameterValueSource
Molecular FormulaC₈H₆BrNOPubChem
Molecular Weight212.04 g/molEPA DSSTox
CAS RNDTXSID30409784ECHA

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and isocyanate group integration (e.g., δ ~120-130 ppm for isocyanate carbons) .
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (N=C=O stretching) and ~550 cm⁻¹ (C-Br vibration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 213.0 .

Q. How does the reactivity of the isocyanate group influence downstream applications in medicinal chemistry?

  • Methodology : The isocyanate group undergoes nucleophilic addition with amines or alcohols, forming ureas or carbamates. Researchers must optimize solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to control regioselectivity. Kinetic studies using UV-Vis spectroscopy can track reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for isocyanate-containing intermediates?

  • Methodology : Contradictions often arise from tautomerism or solvent interactions. Use variable-temperature NMR (VT-NMR) to probe dynamic equilibria. For ambiguous IR peaks, compare experimental data with computational simulations (DFT/B3LYP) .
  • Case Study : Discrepancies in ¹³C NMR shifts for N=C=O were resolved by confirming solvent-dielectric effects using DMSO-d₆ vs. CDCl₃ .

Q. What strategies optimize regioselectivity in Pd-catalyzed cross-coupling reactions involving this compound?

  • Methodology :

  • Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity for Suzuki-Miyaura couplings by sterically shielding the isocyanate group.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMAc) improve catalyst stability.
  • Kinetic Profiling : Use in situ FTIR to monitor coupling efficiency and suppress side reactions (e.g., Ullmann coupling) .

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

  • Methodology : Employ retrosynthesis algorithms (e.g., Pistachio, Reaxys) to prioritize routes with high synthetic accessibility (SA) scores. Validate predictions with small-scale trials (10–50 mg) and LC-MS .
  • Example : A 2025 study used Reaxys_BIOCATALYSIS to identify enzymatic routes for chiral derivatives, achieving 85% enantiomeric excess (ee) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under ambient conditions?

  • Analysis : Stability variations stem from trace moisture or impurities. Reproduce experiments under strict anhydrous conditions (glovebox) and compare decomposition rates via accelerated stability testing (40°C/75% RH for 14 days) .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound in vitro?

  • Protocols :

  • Use sealed reactors to prevent isocyanate vapor exposure (TLV: 0.02 ppm).
  • Quench excess reagents with ethanolamine before disposal.
  • Monitor air quality with real-time IR sensors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.